molecular formula C15H20O4 B14194456 4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate CAS No. 869104-76-7

4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate

Katalognummer: B14194456
CAS-Nummer: 869104-76-7
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: BZAXGXBMONKYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a butanone moiety, which is further substituted with a 2-methylpropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate typically involves the esterification of benzoic acid with 4-(2-methylpropoxy)-4-oxobutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the efficiency of the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and 4-(2-methylpropoxy)-4-oxobutanoic acid.

    Reduction: 4-(2-Methylpropoxy)-4-hydroxybutan-2-yl benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Wirkmechanismus

The mechanism of action of 4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with biological targets. The 2-methylpropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the 4-oxobutan-2-yl and 2-methylpropoxy groups.

    Ethyl benzoate: Similar ester structure with an ethyl group instead of the 4-oxobutan-2-yl group.

    Butyl benzoate: Similar ester structure with a butyl group instead of the 4-oxobutan-2-yl group.

Uniqueness

4-(2-Methylpropoxy)-4-oxobutan-2-yl benzoate is unique due to the presence of both the 4-oxobutan-2-yl and 2-methylpropoxy groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

869104-76-7

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

[4-(2-methylpropoxy)-4-oxobutan-2-yl] benzoate

InChI

InChI=1S/C15H20O4/c1-11(2)10-18-14(16)9-12(3)19-15(17)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3

InChI-Schlüssel

BZAXGXBMONKYQD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=O)CC(C)OC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.